molecular formula C18H16N2O3S B11501651 methyl 5-amino-6-cyano-2-methyl-7-(3-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate

methyl 5-amino-6-cyano-2-methyl-7-(3-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate

Cat. No.: B11501651
M. Wt: 340.4 g/mol
InChI Key: BLHUTHUKZMXDAS-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-cyano-2-methyl-7-(3-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-6-cyano-2-methyl-7-(3-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted thiophene derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-cyano-2-methyl-7-(3-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 5-amino-6-cyano-2-methyl-7-(3-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 5-amino-6-cyano-2-methyl-7-(3-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-6-cyano-2-methyl-7-phenyl-7H-thieno[3,2-b]pyran-3-carboxylate
  • Methyl 5-amino-6-cyano-2-methyl-7-(4-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate

Uniqueness

Methyl 5-amino-6-cyano-2-methyl-7-(3-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate is unique due to the presence of the 3-methylphenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

methyl 5-amino-6-cyano-2-methyl-7-(3-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate

InChI

InChI=1S/C18H16N2O3S/c1-9-5-4-6-11(7-9)14-12(8-19)17(20)23-15-13(18(21)22-3)10(2)24-16(14)15/h4-7,14H,20H2,1-3H3

InChI Key

BLHUTHUKZMXDAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(OC3=C2SC(=C3C(=O)OC)C)N)C#N

Origin of Product

United States

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